molecular formula C11H11ClN2O2 B2606015 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 118621-05-9

6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No. B2606015
CAS RN: 118621-05-9
M. Wt: 238.67
InChI Key: ZFCMNIXLVHVXKC-UHFFFAOYSA-N
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Description

“6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the CAS Number: 221692-28-0 . It has a molecular weight of 237.69 . The IUPAC name for this compound is 6-(chloroacetyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a primary amine with chloroacetyl chloride . For example, the synthesis of Lidocaine, a member of the Caine family of pharmaceutical local anesthetics, involves the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide . The intermediate is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12ClNO2/c1-14-10-4-2-9 (11 (15)7-13)6-8 (10)3-5-12 (14)16/h2,4,6H,3,5,7H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, it can form esters and amides due to the presence of the acyl chloride group . It can also react with amines to form other linkages .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Safety and Hazards

The compound is classified as dangerous. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

6-(2-chloroacetyl)-3-methyl-1,4-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-6-8-4-7(10(15)5-12)2-3-9(8)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMNIXLVHVXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)CCl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

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